molecular formula C8H5IN2O2 B11844498 4-Iodo-1H-indazole-6-carboxylic acid CAS No. 1799412-32-0

4-Iodo-1H-indazole-6-carboxylic acid

Cat. No.: B11844498
CAS No.: 1799412-32-0
M. Wt: 288.04 g/mol
InChI Key: KMDFTMZKMGDHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1H-indazole-6-carboxylic acid typically involves the iodination of 1H-indazole-6-carboxylic acid. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an acidic medium, such as acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

    Substitution: Formation of 4-substituted indazole derivatives.

    Oxidation: Formation of carboxylate salts or further oxidized products.

    Reduction: Formation of alcohols or reduced indazole derivatives.

    Coupling: Formation of biaryl or alkyne-linked indazole derivatives.

Scientific Research Applications

4-Iodo-1H-indazole-6-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

    Chemical Biology: Acts as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-Iodo-1H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and carboxylic acid group can interact with amino acid residues in the target protein, leading to inhibition or modulation of its activity. The compound’s ability to participate in various chemical reactions also allows it to be modified for specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-6-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    4-Chloro-1H-indazole-6-carboxylic acid:

Uniqueness

4-Iodo-1H-indazole-6-carboxylic acid is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate for the synthesis of complex molecules. Additionally, the iodine atom can influence the compound’s biological activity, making it a promising candidate for drug development and other scientific research applications.

Properties

CAS No.

1799412-32-0

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-iodo-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)(H,12,13)

InChI Key

KMDFTMZKMGDHDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.